Hexyl butyrate

Catalog No.
S606979
CAS No.
2639-63-6
M.F
C10H20O2
M. Wt
172.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hexyl butyrate

CAS Number

2639-63-6

Product Name

Hexyl butyrate

IUPAC Name

hexyl butanoate

Molecular Formula

C10H20O2

Molecular Weight

172.26 g/mol

InChI

InChI=1S/C10H20O2/c1-3-5-6-7-9-12-10(11)8-4-2/h3-9H2,1-2H3

InChI Key

XAPCMTMQBXLDBB-UHFFFAOYSA-N

SMILES

CCCCCCOC(=O)CCC

Canonical SMILES

CCCCCCOC(=O)CCC

Flavor Chemistry Research:

Hexyl butyrate, a short-chain ester, plays a significant role in flavor chemistry research due to its characteristic apple peel, citrus, and fresh fruit aroma profile []. Researchers investigate its role in various applications, including:

  • Understanding flavor perception: Studies explore how hexyl butyrate interacts with olfactory receptors and contributes to the overall flavor profile of food and beverages [].
  • Developing natural flavors: As consumer demand for natural ingredients increases, scientists use hexyl butyrate as a natural flavoring agent in food and beverage formulations [].
  • Analyzing food spoilage: The presence and concentration of hexyl butyrate can serve as an indicator of spoilage in certain fruits, aiding in quality control and shelf-life determination [].

Enzyme-Catalyzed Synthesis:

Research efforts are directed towards developing efficient and sustainable methods for hexyl butyrate production. One promising approach involves enzyme-catalyzed synthesis using lipases. These enzymes can convert readily available starting materials like butyric acid and hexanol into hexyl butyrate []. This research focuses on:

  • Optimizing reaction conditions: Studies investigate the effect of factors like temperature, pH, substrate concentration, and enzyme immobilization on the efficiency and yield of hexyl butyrate production [].
  • Developing novel biocatalysts: Researchers explore the potential of new lipases or modified existing enzymes for enhanced activity and selectivity towards hexyl butyrate synthesis [].

Antimicrobial Properties:

Emerging research suggests that hexyl butyrate may possess antimicrobial properties. Studies investigate its potential application in:

  • Food preservation: Researchers evaluate the effectiveness of hexyl butyrate in inhibiting the growth of foodborne pathogens, potentially extending the shelf life of food products [].
  • Developing new antimicrobials: Studies explore the mechanisms of action of hexyl butyrate against different microorganisms, aiming to develop novel and safe antimicrobial agents [].

Hexyl butyrate is an organic compound classified as a fatty acid ester, formed through the condensation of hexanol and butyric acid. Its chemical formula is C₁₀H₂₀O₂, with a molar mass of approximately 172.27 g/mol. This compound is notable for its fruity aroma, reminiscent of apples and citrus, making it valuable in the fragrance and flavor industries . Hexyl butyrate is also recognized as a metabolite in various animal species, contributing to lipid metabolism and cellular signaling processes .

Hexyl butyrate is considered to have low toxicity. Studies indicate that oral and dermal LD50 values (lethal dose for 50% of test population) in rats and rabbits are above 5000 mg/kg []. However, it is essential to handle it with care due to the following:

  • Flammability: Flash point of 81°C, indicating flammability at elevated temperatures [].
  • Eye and skin irritation: May cause irritation upon contact with eyes or skin.
  • Respiratory irritation: Inhalation of concentrated vapors can irritate the respiratory tract. []

Hexyl butyrate primarily undergoes reactions typical of esters, such as hydrolysis and transesterification. Hydrolysis can occur in the presence of water and an acid or base catalyst, breaking it down into hexanol and butyric acid. Additionally, it can participate in lipid peroxidation reactions, which are crucial in biological systems for understanding oxidative stress and metabolic pathways .

As a metabolite in animals, hexyl butyrate plays a role in various biochemical pathways, particularly in lipid metabolism. It has been identified as an important compound in cellular signaling mechanisms . Its presence in biological systems suggests potential implications in metabolic regulation and energy production.

Hexyl butyrate can be synthesized through several methods:

  • Chemical Synthesis: The traditional method involves the direct esterification of butyric acid with hexanol under acidic conditions.
  • Biocatalytic Synthesis: A more environmentally friendly approach utilizes enzymes such as lipases from Candida rugosa. In this method, immobilized lipases catalyze the reaction between butyric acid and hexanol, often yielding high conversion rates while maintaining enzyme activity over multiple cycles .

Hexyl butyrate's unique fruity aroma makes it suitable for various applications:

  • Flavoring Agent: Commonly used in food products to impart fruity flavors.
  • Fragrance Component: Employed in perfumes and scented products due to its appealing scent profile.
  • Biochemical Research: Utilized as a model compound for studying lipid metabolism and esterification reactions.

Research on hexyl butyrate has focused on its interactions within biological systems. Studies indicate its role as a metabolite that can influence lipid metabolism pathways. Additionally, understanding its behavior during lipid peroxidation helps elucidate its potential effects on oxidative stress within cells . The compound's interactions with other metabolites may also provide insights into broader metabolic networks.

Hexyl butyrate shares structural similarities with several other fatty acid esters. Below is a comparison highlighting its uniqueness:

Compound NameChemical FormulaUnique Features
Ethyl butyrateC₈H₁₆O₂Shorter carbon chain; commonly used in food flavoring
Butyl butyrateC₉H₁₈O₂Similar structure; used primarily in fragrance applications
Octyl butyrateC₁₂H₂₄O₂Longer carbon chain; often used in cosmetics
Propyl butyrateC₉H₁₈O₂Shorter chain than hexyl; utilized for similar applications

Hexyl butyrate's distinct six-carbon chain length contributes to its specific aroma profile and functional properties, setting it apart from these similar compounds.

Hexyl butyrate, systematically named hexyl butanoate, is a fatty acid ester with the molecular formula $$ \text{C}{10}\text{H}{20}\text{O}2 $$. Its structure consists of a hexyl group ($$ \text{CH}3(\text{CH}2)5\text{O} $$) esterified to butyric acid ($$ \text{CH}3\text{CH}2\text{CH}_2\text{COOH} $$). The compound is identified by the CAS registry number 2639-63-6 and has a molecular weight of 172.26 g/mol. Its linear structure contributes to its volatility and solubility in organic solvents, while its ester functional group enables diverse applications in flavor and fragrance industries.

Historical Context and Discovery

Hexyl butyrate was first synthesized in the early 20th century through acid-catalyzed esterification of hexanol and butyric acid. Its natural occurrence in fruits like apples, pineapples, and strawberries was later confirmed through gas chromatography-mass spectrometry (GC-MS) analyses. The compound gained industrial significance due to its fruity aroma, leading to its inclusion in the FEMA GRAS (Generally Recognized As Safe) list (FEMA 2568).

Natural Occurrence and Biological Sources

Hexyl butyrate is widely distributed in nature:

  • Fruits: Detected in apple peels, apricots, bananas, and passionfruit.
  • Essential Oils: Found in lavender (Lavandula angustifolia) and Heracleum giganteum oils.
  • Fermented Products: Present in Gruyère cheese, beer, and rum.
    Its concentration in these sources varies; for example, apple cultivars contain up to 2,709 ppm in peels.

Chemical Properties of Hexyl Butyrate

Physical and Thermodynamic Properties

PropertyValue
Melting Point$$-78^\circ \text{C}$$
Boiling Point$$205^\circ \text{C}$$
Density$$0.851 \, \text{g/mL}$$
Refractive Index$$1.417 \, (\text{at } 20^\circ \text{C})$$
Vapor Pressure$$30 \, \text{Pa at } 20^\circ \text{C}$$
Water Solubility$$20.3 \, \text{mg/L at } 20^\circ \text{C}$$
LogP (Partition Coefficient)$$4.4 \, (\text{at } 35^\circ \text{C})$$

The low water solubility and high lipid affinity make hexyl butyrate ideal for lipid-based formulations.

Spectroscopic and Chromatographic Data

  • NMR Spectroscopy:
    • $$^1\text{H}$$ NMR (400 MHz, CDCl$$3$$): Peaks at $$\delta 4.08 \, (\text{t}, 2\text{H})$$, $$\delta 2.28 \, (\text{t}, 2\text{H})$$, and $$\delta 1.25–1.65 \, (\text{m}, 10\text{H})$$.
    • $$^{13}\text{C}$$ NMR: Signals at $$\delta 173.5 \, (\text{C=O})$$, $$\delta 64.2 \, (\text{OCH}2)$$, and $$\delta 22.1–31.7 \, (\text{alkyl chains})$$.
  • GC-MS: Dominant ions at $$m/z = 71 \, (\text{[C}4\text{H}7\text{O}]^+)$$, $$89 \, (\text{[C}4\text{H}9\text{O}2]^+)$$, and $$56 \, (\text{[C}3\text{H}_5\text{O}]^+)$$.

Synthesis and Production Methods

Conventional Chemical Synthesis

The traditional method involves Fischer esterification:
$$
\text{CH}3(\text{CH}2)5\text{OH} + \text{CH}3\text{CH}2\text{CH}2\text{COOH} \xrightarrow{\text{H}^+} \text{Hexyl butyrate} + \text{H}_2\text{O}
$$
Catalysts like HCl or sulfuric acid are used, with yields up to 95% under reflux.

Enzymatic Synthesis and Biocatalysis

Immobilized lipases (e.g., Candida rugosa) enable eco-friendly production:

  • Optimal Conditions: $$47^\circ \text{C}$$, 1:2 acid-alcohol molar ratio, 17% biocatalyst loading.
  • Conversion Efficiency: $$94.5\%$$ in 180 minutes.
  • Reusability: Retains 60% activity after 10 cycles.

Industrial-Scale Production Challenges

  • Purity Requirements: ≥98% for food-grade use.
  • Byproduct Management: Removal of unreacted hexanol via vacuum distillation.

Applications of Hexyl Butyrate

Flavor and Food Industry

  • Fruit Flavors:
    • Apple: $$1,000 \, \text{ppm}$$.
    • Pineapple: $$500 \, \text{ppm}$$.
    • Passionfruit: $$3,000 \, \text{ppm}$$.
  • Dairy Products: Enhances butter and cheese flavors at $$20–50 \, \text{ppm}$$.

Fragrance and Cosmetic Formulations

  • Perfumes: Adds top notes in tropical-themed fragrances.
  • Personal Care Products: Used in shampoos ($$0.1–0.5\%$$) for fruity undertones.

Industrial and Miscellaneous Uses

  • Solvent: For resins and polymers.
  • Pheromone Studies: Component of insect defense secretions.

Analytical Methods for Hexyl Butyrate

Gas Chromatography-Mass Spectrometry (GC-MS)

  • Column: HP-5MS ($$30 \, \text{m} \times 0.25 \, \text{mm}$$).
  • Detection Limit: $$0.1 \, \text{ppm}$$ in apple peels.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: $$0.05 \, \text{ml}$$ in CDCl$$_3$$.
  • Quantitative Analysis: Integration of $$\delta 4.08 \, \text{ppm}$$ (esteric protons).

Recent Advances and Research Trends

Green Chemistry Approaches

  • Solvent-Free Systems: Ionic liquids improve lipase stability.
  • Waste Valorization: Use of agricultural byproducts as hexanol sources.

Enzymatic Engineering and Immobilization

  • Support Materials: Diaion HP-20 increases lipase loading to $$28.7 \, \text{mg/g}$$.
  • Thermostability: Mutant lipases tolerate temperatures up to $$60^\circ \text{C}$$.

Physical Description

Liquid
colourless to pale yellow liquid with a fruity, apricot odou

XLogP3

3.3

Boiling Point

208.0 °C

Density

d15 0.87
0.858-0.869

Melting Point

-78.0 °C
Mp -78 °
-78°C

UNII

74HY6P24G7

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 1658 of 1659 companies (only ~ 0.1% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

2639-63-6

Wikipedia

Hexyl butyrate

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Fatty Acyls [FA] -> Fatty esters [FA07] -> Wax monoesters [FA0701]

General Manufacturing Information

Butanoic acid, hexyl ester: ACTIVE

Dates

Last modified: 08-15-2023

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